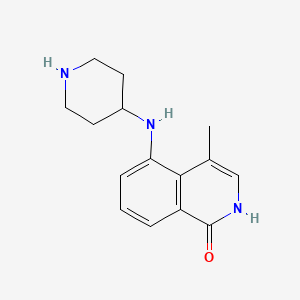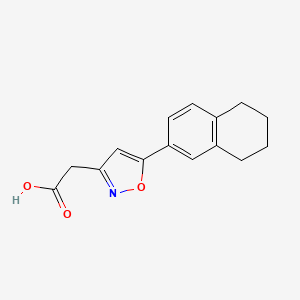
2-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)acetic acid is a synthetic organic compound that features a unique structure combining a tetrahydronaphthalene moiety with an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)acetic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine hydrochloride with an appropriate β-keto ester under basic conditions.
Coupling with Tetrahydronaphthalene: The tetrahydronaphthalene moiety is introduced via a Friedel-Crafts acylation reaction, where tetrahydronaphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Final Assembly: The final step involves the coupling of the isoxazole ring with the tetrahydronaphthalene derivative through a nucleophilic substitution reaction, followed by hydrolysis to yield the desired acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce the isoxazole ring.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydronaphthalen-2-yl 2,6-difluoroheptatrienoic acid: Known for its serum glucose-reducing activity.
(3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: Studied for its anticancer properties.
Uniqueness
2-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)acetic acid stands out due to its unique combination of the tetrahydronaphthalene and isoxazole moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H15NO3 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
2-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazol-3-yl]acetic acid |
InChI |
InChI=1S/C15H15NO3/c17-15(18)9-13-8-14(19-16-13)12-6-5-10-3-1-2-4-11(10)7-12/h5-8H,1-4,9H2,(H,17,18) |
InChI Key |
VNCJTBGVJSQQRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CC(=NO3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


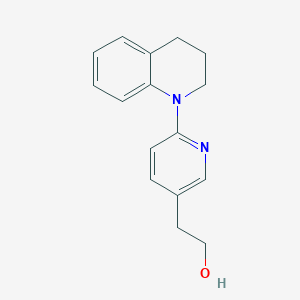

![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one](/img/structure/B11858573.png)

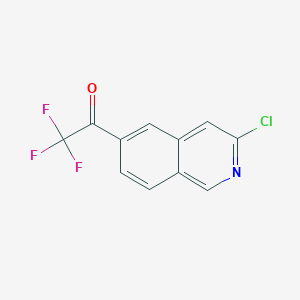
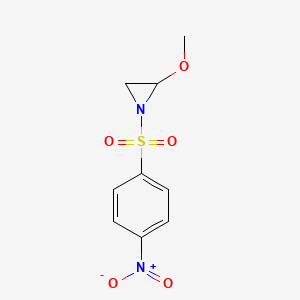


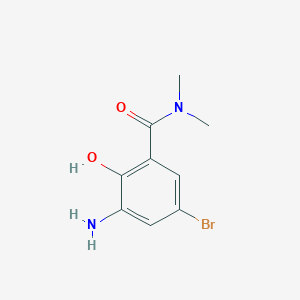

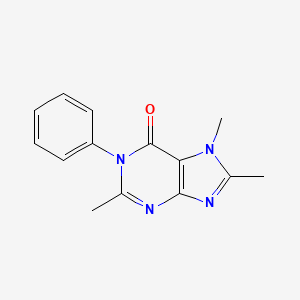
![3-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11858639.png)
